2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide
Description
Structural Analysis and Molecular Characterization
Molecular Architecture and Functional Group Arrangement
2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide (CAS 1390537-56-0) is a complex heterocyclic compound characterized by its multi-functional design. The molecular architecture consists of three primary structural motifs:
- A 4,5-diphenyloxazole core : A five-membered aromatic heterocycle with two phenyl substituents at the 4 and 5 positions. The oxazole ring contains nitrogen and oxygen atoms in conjugated positions, contributing to its planar structure and π-electron delocalization.
- A thioether linkage : A sulfur atom bridging the oxazole ring to the propanamide backbone, enabling potential redox reactions or metal coordination.
- An N-propylpropanamide group : A tertiary amide functional group with a propyl substituent, contributing to hydrophobicity and steric bulk.
The molecular formula C₂₁H₂₂N₂O₂S and molecular weight of 366.48 g/mol reflect its dense aromatic character and functional group complexity. Key geometric features include:
- Oxazole ring planarity : Facilitated by conjugation between the N1, C2, O3, and C4 atoms.
- Thioether spatial orientation : The sulfur atom adopts a tetrahedral geometry, with lone pairs available for potential interactions.
- Amide hydrogen bonding : The N-propyl group’s tertiary amide restricts amide hydrogen bond formation, unlike primary amides.
Table 1. Key Structural Features
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
While direct NMR data for this compound are not publicly available, analogous structures provide insights:
- ¹H NMR :
- Propyl group : Triplet at δ 0.8–1.0 ppm (CH₃), multiplet at δ 1.5–1.7 ppm (CH₂), and triplet at δ 2.2–2.4 ppm (CH₂ adjacent to N).
- Oxazole ring protons : Absence of signals due to lack of protons; phenyl aromatic protons would appear as multiplets between δ 7.0–7.8 ppm.
- Thioether vicinity : Potential splitting patterns near δ 3.5–4.0 ppm for protons adjacent to sulfur.
- ¹³C NMR :
- Carbonyl carbon : δ ~170 ppm (amide C=O).
- Oxazole carbons : δ 150–160 ppm (conjugated C=N and C-O).
- Phenyl carbons : δ 120–140 ppm (aromatic C-H and C-C).
Mass Spectrometric Fragmentation Patterns
Expected fragmentation pathways include:
- Molecular ion peak : Observed at m/z 366.48 [M]⁺.
- Thioether cleavage : Loss of the diphenyloxazole fragment (C₁₂H₁₀NOS, m/z 219.27) yields an ion at m/z 147.21 ([C₃H₇N]⁺).
- Amide degradation : Fragmentation of the propanamide group may produce ions corresponding to m/z 74 ([C₃H₇]⁺) and m/z 116 ([C₅H₁₀N]⁺).
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands would include:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300–3350 | N–H stretch (amide, tertiary) | Weak |
| 1650–1700 | C=O stretch (amide) | Strong |
| 1600–1500 | C=N/C–O vibrations (oxazole ring) | Medium |
| 1450–1300 | C–S stretch (thioether) | Weak |
| 1200–1000 | C–O–C vibrations (oxazole ether) | Medium |
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-14-22-20(24)15(2)26-21-23-18(16-10-6-4-7-11-16)19(25-21)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPLJELBSPCXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminophenol and benzoyl chloride.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound, such as propylthiol, under basic conditions to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with propionyl chloride in the presence of a base to form the propylpropanamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 4,5-diphenyloxazole moiety exhibits aromatic electrophilic substitution and photophysical activity due to electron-rich phenyl substituents. Key reactions include:
Thioether Functional Group
The sulfur atom in the -S- bridge is susceptible to oxidation and nucleophilic substitution:
Amide Group Reactivity
The propanamide chain undergoes hydrolysis and condensation:
Synthetic Modifications
Derivatization strategies focus on enhancing solubility or biological activity:
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in drug development.
Case Study: Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of oxazole have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.
Biochemistry
The compound's ability to interact with biological molecules makes it a candidate for biochemical research. It can serve as a probe in studying enzyme activities or cellular processes.
Case Study: Enzyme Inhibition
Research has demonstrated that oxazole derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, providing insights into disease mechanisms and potential therapeutic targets.
Material Science
Due to its unique chemical structure, this compound is being explored for use in developing new materials, particularly in polymer science.
Case Study: Polymer Additives
Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The thioether linkage in its structure contributes to improved interaction with polymer chains, leading to better performance characteristics.
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
1,3,4-Oxadiazole Thioether Derivatives ()
Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) share a thioether linkage but replace the oxazole core with a 1,3,4-oxadiazole ring. Key differences include:
- Electron-withdrawing substituents : The trifluoromethyl (-CF₃) group in oxadiazole derivatives enhances binding to the succinate dehydrogenase (SDH) enzyme, a target for fungicidal activity .
- Bioactivity: Oxadiazole derivatives exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, attributed to their interaction with SDH .
Triazole-Thioacetic Acid Derivatives ()
Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid feature a triazole ring and esterified carboxyl groups. Structural distinctions include:
- Heterocycle reactivity : Triazoles may exhibit stronger hydrogen-bonding capacity compared to oxazoles due to additional nitrogen atoms.
- Toxicity : Computational predictions using GUSAR-online suggest moderate acute toxicity for triazole derivatives . The target compound’s amide group (propanamide) likely improves metabolic stability compared to ester-based triazoles.
Fungicidal and Herbicidal Activity ( vs. Target Compound)
The 1,3,4-oxadiazole derivatives demonstrate dual fungicidal and herbicidal activity, with compound 5g causing a bleaching effect in weeds via SDH inhibition . Molecular docking studies reveal that the carbonyl group in these compounds is critical for SDH binding . For the target oxazole-propanamide compound, the absence of a carbonyl group adjacent to the thioether linkage (replaced by an amide) may reduce SDH affinity but enhance selectivity for other targets.
Toxicity and Solubility ( vs. Target Compound)
Triazole-thioacetic acid esters show predicted LD₅₀ values of 300–500 mg/kg (oral, rat) using GUSAR-online . The target compound’s amide group and higher molecular weight (~380.5 g/mol) likely reduce acute toxicity but may decrease aqueous solubility, impacting bioavailability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Docking Insights (SDH Protein, PDB: 2FBW)
Research Findings and Critical Analysis
- Role of Heterocycles : Oxadiazoles and triazoles outperform oxazoles in electronic diversity, enabling broader enzyme interactions. However, the diphenyloxazole core may confer unique steric effects for target selectivity .
- Substituent Impact : The trifluoromethyl group in oxadiazole derivatives is critical for fungicidal activity, while the target compound’s N-propylpropanamide group may enhance pharmacokinetic properties .
- Toxicity-Solubility Trade-off : Higher molecular weight in the target compound (~380.5 g/mol) vs. oxadiazoles (~350–370 g/mol) suggests reduced solubility but improved safety profiles .
Biological Activity
2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide (CAS No. 1390537-56-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory effects on CYP1A2, CYP2C19, and CYP2D6 enzymes, suggesting its potential in drug-drug interactions .
- Antioxidant Activity : The presence of the diphenyloxazole moiety contributes to the compound's antioxidant properties, which may help in mitigating oxidative stress in cells .
- Antimicrobial Properties : Some studies have suggested that derivatives of diphenyloxazole exhibit antimicrobial activity, indicating that this compound could possess similar effects .
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| CYP Inhibition | Inhibits CYP1A2, CYP2C19, CYP2D6 | |
| Antioxidant | Exhibits significant antioxidant activity | |
| Antimicrobial | Potential antimicrobial effects observed |
Case Study 1: Antioxidant Effects
A study investigated the antioxidant properties of various diphenyloxazole derivatives, including this compound. The results demonstrated a marked reduction in reactive oxygen species (ROS) levels in vitro when treated with the compound at concentrations ranging from 10 µM to 100 µM. This suggests a protective effect against oxidative damage in cellular models.
Case Study 2: Enzyme Interaction
In a pharmacokinetic study assessing the interaction of this compound with human liver microsomes, it was found that the compound significantly inhibited CYP450 activity. This could have implications for drug metabolism and efficacy when co-administered with other pharmaceuticals.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide?
Methodological Answer: Synthesis typically involves coupling the oxazole-thiol moiety with N-propylpropanamide via a nucleophilic substitution or thiol-ene reaction. Key steps include:
- Thiol activation : Use LiH in DMF to deprotonate the thiol group, enhancing reactivity for coupling (as seen in analogous propanamide syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates. For example, THF/H₂O mixtures (5:1) are effective in oxidative steps for related oxazole derivatives .
- Catalyst optimization : Evaluate NaIO₄ for oxidizing diols to aldehydes in multi-step syntheses, as demonstrated in oxazole precursor preparation .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol activation | LiH/DMF, 3–5 h stirring | 60–75 | |
| Oxazole formation | NaIO₄/THF-H₂O, RT, overnight | 80–85 |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer: Prioritize a combination of spectroscopic and computational methods:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxazole ring (δ 7.2–8.1 ppm for aromatic protons) and thioether linkage (δ 2.8–3.2 ppm for SCH₂) .
- IR : Confirm the amide carbonyl (1650–1700 cm⁻¹) and C-S bond (600–700 cm⁻¹) .
- Computational modeling : Use PubChem-derived InChI keys or SMILES strings to predict solubility (LogP) and hydrogen-bonding capacity via tools like SwissADME .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer: Align with frameworks like Project INCHEMBIOL :
- Abiotic transformations : Conduct hydrolysis/photolysis experiments under varying pH and UV light. Monitor degradation products via LC-MS.
- Partitioning studies : Measure octanol-water (Log Kow) and soil sorption (Koc) coefficients to model bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna or algal assays (OECD 202/201) to determine EC₅₀ values. Compare with structural analogs (e.g., diphenyloxazole derivatives) to infer mode of action .
Table 2: Key Parameters for Environmental Risk Assessment
| Parameter | Method | Relevance |
|---|---|---|
| Log Kow | OECD 117 (HPLC) | Bioaccumulation potential |
| Hydrolysis half-life | EPA 1615 (pH 4–9, 25°C) | Persistence in water |
Q. What experimental approaches resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
- Systematic replication : Vary solvents (e.g., DMSO vs. ethanol) and temperatures to identify outliers. For example, discrepancies in solubility may arise from polymorphic forms .
- Meta-analysis : Cross-reference PubChem data with peer-reviewed studies to validate computational predictions (e.g., LogP ± 0.5 units) .
- Controlled degradation studies : Isolate and characterize degradation products under accelerated conditions (e.g., 40°C/75% RH) to clarify stability claims .
Q. How can structure-activity relationship (SAR) studies be structured to explore biological targets?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified phenyl (e.g., electron-withdrawing groups) or propyl chains (e.g., branched vs. linear) to assess impact on target binding .
- Computational docking : Use AutoDock Vina to model interactions with oxazole-binding enzymes (e.g., cyclooxygenase-2) .
- In vitro assays : Screen against kinase panels or bacterial biofilms to identify selectivity trends. For example, thioether linkages may enhance membrane permeability in Gram-negative bacteria .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
